3-Trifluoromethylbenzamidine hydrochloride

Overview

Description

The compound "3-Trifluoromethylbenzamidine hydrochloride" is not directly studied in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to the synthesis and analysis of similar trifluoromethyl compounds. For instance, the synthesis of a photoaffinity analog of an influenza fusion inhibitor involves tritiation and coupling reactions, which are common techniques in the synthesis of labeled compounds . Additionally, the study of the crystal structure of a related heterocyclic compound, 2-hydroxy-3-trifluoracetylimidazo[1,2-a]pyridine hydrochloride, provides insights into the molecular structure analysis that could be applied to 3-Trifluoromethylbenzamidine hydrochloride . Lastly, the conversion of 2-amino-N'-arylbenzamidines into iminoquinazolines using Appel salt demonstrates a chemical reaction that could potentially be adapted for the synthesis of benzamidine derivatives .

Synthesis Analysis

The synthesis of complex organic molecules often involves multiple steps, each requiring careful optimization. The first paper describes a multi-step synthesis involving tritiation, protection/deprotection strategies, and purification techniques to achieve a high radiochemical purity of the target compound . This approach could be informative when considering the synthesis of 3-Trifluoromethylbenzamidine hydrochloride, as similar strategies might be employed to introduce the trifluoromethyl group and the benzamidine moiety.

Molecular Structure Analysis

X-ray diffraction is a powerful tool for determining the crystal structure of compounds. The second paper provides a detailed analysis of the crystal structure of a trifluoracetylimidazo[1,2-a]pyridine derivative, including bond lengths and hydrogen bonding patterns . This information is crucial for understanding the molecular geometry and potential reactivity of similar compounds, such as 3-Trifluoromethylbenzamidine hydrochloride.

Chemical Reactions Analysis

The third paper discusses the one-step conversion of benzamidines into iminoquinazolines, a reaction that showcases the reactivity of the amidine group . This type of transformation could be relevant when exploring the chemical reactions of 3-Trifluoromethylbenzamidine hydrochloride, as it may undergo similar reactions under appropriate conditions.

Physical and Chemical Properties Analysis

While the papers do not directly address the physical and chemical properties of 3-Trifluoromethylbenzamidine hydrochloride, they do provide characterization data for related compounds. Such data typically include melting points, solubility, spectroscopic properties (NMR, IR, MS), and purity assessments, which are essential for confirming the identity and quality of synthesized compounds . These methods can be applied to analyze the physical and chemical properties of 3-Trifluoromethylbenzamidine hydrochloride once synthesized.

Scientific Research Applications

Corrosion Inhibition

One of the notable applications of derivatives similar to 3-Trifluoromethylbenzamidine hydrochloride is in the field of corrosion inhibition. Fouda et al. (2020) investigated the effectiveness of methoxy-substituted phenylthienyl benzamidines, which share functional groups with 3-Trifluoromethylbenzamidine hydrochloride, as corrosion inhibitors for carbon steel in a hydrochloric acid medium. These compounds demonstrated significant inhibition efficiency, with one derivative reaching up to 95% efficiency at certain concentrations. The study highlights the potential of benzamidine derivatives in protecting metals against corrosion, suggesting a similar application could be explored for 3-Trifluoromethylbenzamidine hydrochloride (Fouda, Nawar, Ismail, Zaher, & Abousalem, 2020).

Synthesis and Structural Analysis

Research by Boere, Roemmele, and Yu (2011) on unsymmetrical 1λ3-1,2,4,6-thiatriazinyls with aryl and trifluoromethyl substituents provides a general synthetic route and structural insights into compounds containing trifluoromethyl groups. These compounds exhibited interesting electronic properties and structural characteristics in the solid state, underlining the importance of trifluoromethyl groups in modifying chemical behavior and stability. This study suggests the synthetic versatility and structural significance of trifluoromethyl derivatives, potentially including 3-Trifluoromethylbenzamidine hydrochloride (Boere, Roemmele, & Yu, 2011).

Fluorine-based Materials

The research into fluorine-based materials, such as the study by Salam, Lucia, and Jameel (2015), explores the creation and characterization of surface fluorinated cellulose nanocrystals. This study demonstrates the enhanced hydrophobic and oleophobic properties of materials after surface fluorination, pointing to the broad potential of fluorine-containing compounds in creating materials with specific surface energy characteristics. The inclusion of fluorine atoms significantly alters the interaction of materials with their environment, suggesting that 3-Trifluoromethylbenzamidine hydrochloride could find applications in material science, especially in modifying surface properties (Salam, Lucia, & Jameel, 2015).

Safety and Hazards

Future Directions

Trifluoromethyl group-containing compounds have seen enormous growth in their incorporation into organic motifs over the last decade . This is due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides . The comprehensive coverage on this topic is expected to enrich the community towards further improvements in the field of trifluoromethylation reactions, in turn improving the propensity towards further development of agrochemical drugs .

Mechanism of Action

Target of Action

It is known that the compound is used in organic synthesis as an aminating agent . It can serve as a precursor for protease inhibitors, which are used to study the structure and function of proteins .

Mode of Action

As an aminating agent, it likely interacts with its targets by introducing an amino group (-NH2) into the molecular structure of the target compound . This can result in changes to the target’s chemical properties and biological activity.

Biochemical Pathways

As a precursor for protease inhibitors, it may indirectly influence the biochemical pathways involving these proteins .

Result of Action

As a precursor for protease inhibitors, it may contribute to the inhibition of protease activity, which can have various effects depending on the specific protease and biological context .

Action Environment

It is known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c .

properties

IUPAC Name |

3-(trifluoromethyl)benzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2.ClH/c9-8(10,11)6-3-1-2-5(4-6)7(12)13;/h1-4H,(H3,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRWQLKZLTWPEBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369638 | |

| Record name | 3-(Trifluoromethyl)benzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Trifluoromethylbenzamidine hydrochloride | |

CAS RN |

62980-03-4 | |

| Record name | 3-(Trifluoromethyl)benzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

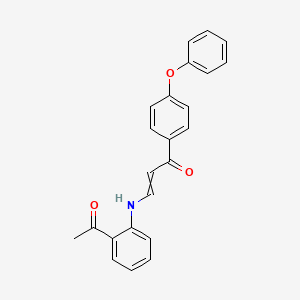

![(E)-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1301511.png)

![(E)-3-(2-acetylanilino)-1-[1,1'-biphenyl]-4-yl-2-propen-1-one](/img/structure/B1301512.png)

![2-[(E)-(4-nitrophenyl)methylidene]-N-(4-pyridinyl)-1-hydrazinecarboxamide](/img/structure/B1301526.png)